molecular formula C10H19N3O3 B172364 (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate CAS No. 170164-47-3

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

Cat. No.: B172364
CAS No.: 170164-47-3
M. Wt: 229.28 g/mol
InChI Key: RNNSDOSONODDLH-ZETCQYMHSA-N
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Description

“(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate” is a compound with the CAS Number: 170164-47-3 . It has a molecular weight of 229.28 and its IUPAC name is tert-butyl (3S)-3-(aminocarbonyl)-1-piperazinecarboxylate . It is a solid substance and is used for research purposes .


Physical and Chemical Properties Analysis

This compound is a solid . It should be stored in a dark place, sealed, and in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is involved in various synthetic and chemical reactions. For instance, it is used in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources. This process is significant for the preparation of quinoxaline-3-carboxylates and analogues, which are key structural motifs in bioactive natural products and synthetic drugs (Xie et al., 2019). Additionally, it is used in the Diels-Alder reaction of a 2-Amido Substituted Furan, indicating its role in complex chemical transformations (Padwa et al., 2003).

Crystal Structure and Molecular Interactions

Research also focuses on the crystal structure and molecular interactions of compounds containing this compound. For example, a study on 5-(tert-Butylamino)-5-oxopentanoic acid, which contains the tert-butyl­carbamoyl group, emphasizes its crystal structure formation and intermolecular hydrogen bonds (Takahashi et al., 2004).

Use as a Chiral Auxiliary

The compound is also used as a chiral auxiliary. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, has been synthesized and used in dipeptide synthesis, demonstrating the compound's utility in stereochemistry and peptide chemistry (Studer et al., 1995).

Protective Group in Organic Synthesis

It also acts as a protective group in organic synthesis. For example, a study on Boc-protected amines via a one-pot Curtius rearrangement highlights its use in forming tert-butyl carbamate in high yields at low temperatures, illustrating its significance in synthesizing protected amino acids (Lebel & Leogane, 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , suggesting measures to prevent exposure and handle the compound safely.

Properties

IUPAC Name

tert-butyl (3S)-3-carbamoylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-7(6-13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNSDOSONODDLH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434925
Record name (S)-1-Boc-Piperazine-3-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170164-47-3
Record name (S)-1-Boc-Piperazine-3-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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